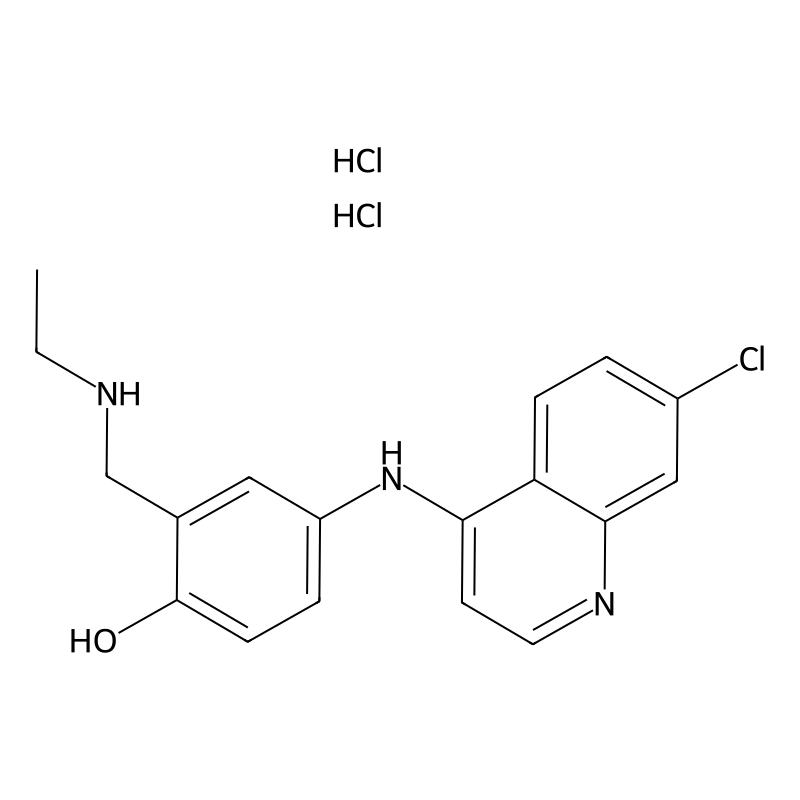

N-Desethyl amodiaquine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A metabolite of Amodiaquine, an antimalarial.

N-Desethylamodiaquine is an active primary blood metabolite of the antimalarial drug amodiaquine. This certified solution standard is applicable for use in clinical toxicology by LC-MS/MS or GC/MS. Amodiaquine, sold under trade names Camoquin and Flavoquine, is used as an anti-inflammatory agent and as a treatment for malaria.

N-Desethyl amodiaquine (DEAQ) is the primary and principal biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine (AQ). Following administration, amodiaquine is rapidly and extensively converted in the liver by the CYP2C8 enzyme into DEAQ. Due to its significantly longer elimination half-life compared to the parent compound, DEAQ is responsible for the majority of the sustained antimalarial therapeutic effect and is the key molecule for efficacy, metabolism, and toxicological studies.

References

- [1] Churchill, F. C., Patchen, L. C., Campbell, C. C., Schwartz, I. K., Nguyen-Dinh, P., & Dickinson, C. M. (1985). Amodiaquine as a prodrug: importance of metabolite(s) in the antimalarial effect of amodiaquine in humans. Life sciences, 36(1), 53–62.

- [3] Hoglund, R. M., et al. (2014). Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy. Antimicrobial Agents and Chemotherapy, 58(9), 5344–5353.

- [8] Rijken, M. J., et al. (2011). Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy, 55(2), 735–740.

- [9] Li, X. Q., Björkman, A., Andersson, T. B., Ridderström, M., & Masimirembwa, C. M. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. The Journal of pharmacology and experimental therapeutics, 300(2), 399–407.

- [15] Winstanley, P. A., Edwards, G., Orme, M. L., & Breckenridge, A. M. (1987). The disposition of amodiaquine in man after oral administration. British journal of clinical pharmacology, 23(1), 1–7.

- [17] Pussard, E., & Verdier, F. (1994). Amodiaquine, a drug for malaria treatment and prophylaxis. Fundamental & clinical pharmacology, 8(1), 1-17.

Procuring the parent drug, amodiaquine, as a substitute for N-desethyl amodiaquine (DEAQ) is unsuitable for most research applications. DEAQ is the dominant chemical entity in plasma responsible for sustained *in vivo* activity, possessing a pharmacokinetic profile and metabolic fate distinct from its short-lived precursor. Studies on drug efficacy against resistant parasites, drug-drug interactions involving CYP2C8, or the mechanisms of amodiaquine-related toxicity require the direct use of DEAQ to generate clinically and mechanistically relevant data, as results from the parent drug alone would be misleading.

References

- [1] Hoglund, R. M., et al. (2014). Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy. Antimicrobial Agents and Chemotherapy, 58(9), 5344–5353.

- [2] Webster, L. T., et al. (1987). A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 36(2), 233–238.

- [3] Naisbitt, D. J., et al. (1990). The toxicity of amodiaquine and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming untis. British journal of clinical pharmacology, 29(3), 373–379.

Dominant In Vivo Exposure: Essential for Pharmacokinetic and Efficacy Studies

N-desethyl amodiaquine (DEAQ) is the primary driver of the therapeutic effect of amodiaquine treatment due to its substantially longer persistence in the body. Clinical and pharmacokinetic studies consistently show that the terminal elimination half-life of DEAQ is orders of magnitude greater than that of its parent drug, amodiaquine, leading to a much higher total drug exposure (AUC). This makes the direct use of DEAQ essential for any research aiming to model or understand the compound's sustained *in vivo* activity.

| Evidence Dimension | Terminal Elimination Half-Life (t1/2) |

| Target Compound Data | 9–18 days for N-Desethyl amodiaquine (DEAQ) |

| Comparator Or Baseline | Approximately 10 hours for Amodiaquine (AQ) |

| Quantified Difference | >100-fold higher total drug exposure (AUC) for DEAQ compared to AQ |

| Conditions | Pharmacokinetic studies in human subjects after oral administration of amodiaquine. |

For studies of sustained antimalarial effect or long-term safety, DEAQ is the pharmacokinetically relevant compound, not the transient parent drug.

Potent Activity Against Chloroquine-Resistant P. falciparum Isolates

While amodiaquine itself shows activity, its principal metabolite N-desethyl amodiaquine (DEAQ) demonstrates potent inhibition of *P. falciparum*, particularly in the context of chloroquine resistance. In a study of 35 field isolates from Thailand, DEAQ showed a mean IC50 of 67.5 nM against highly chloroquine-resistant parasites (mean CQ IC50 = 313 nM). Critically, the same study found a significant correlation between the IC50s of DEAQ and chloroquine, but not between amodiaquine and chloroquine, suggesting that DEAQ's activity profile is the key determinant for overcoming chloroquine resistance.

| Evidence Dimension | Mean 50% Inhibitory Concentration (IC50) |

| Target Compound Data | 67.5 nM (N-Desethyl amodiaquine) |

| Comparator Or Baseline | 18.2 nM (Amodiaquine); 313 nM (Chloroquine) |

| Quantified Difference | DEAQ was ~3.5-fold less potent than AQ but ~4.6-fold more potent than Chloroquine against these resistant isolates. |

| Conditions | In vitro schizont maturation inhibition assay against 35 field isolates of P. falciparum from eastern Thailand. |

To accurately assess activity against drug-resistant malaria, DEAQ is the required compound, as its interaction with resistant parasites is more clinically relevant than the parent drug's.

Required for Hematopoietic Toxicity Assessment: Equivalent In Vitro Toxicity to Amodiaquine

Amodiaquine use is associated with a risk of agranulocytosis, a severe form of neutropenia. Investigating this toxicity requires assessing effects on hematopoietic precursors like granulocyte/monocyte colony forming units (GM-CFU). In a direct comparative study, N-desethyl amodiaquine (DEAQ) was shown to be equally as toxic as the parent drug amodiaquine (AQ) and its reactive quinoneimine metabolite (AQQI) towards human GM-CFU. All three compounds caused significant, concentration-dependent inhibition of colony formation in the same concentration range, while chloroquine was less toxic. Given that DEAQ is the major long-lived species *in vivo*, its specific contribution to hematopoietic toxicity cannot be inferred from the parent drug alone.

| Evidence Dimension | Inhibition of GM-CFU Colony Formation |

| Target Compound Data | Significant concentration-dependent inhibition (0.1–10.0 µmol/L) |

| Comparator Or Baseline | No significant difference observed between Amodiaquine (AQ), N-desethyl amodiaquine (DEAQ), and Amodiaquine Quinoneimine (AQQI). All were significantly more toxic than Chloroquine at lower concentrations. |

| Quantified Difference | Equivalent toxicity to parent drug against hematopoietic progenitor cells. |

| Conditions | In vitro assay using human granulocyte/monocyte colony forming units (GM-CFU) over 10-14 days incubation. |

For mechanistic studies of amodiaquine-induced agranulocytosis, DEAQ is a non-interchangeable reagent, as it is a major circulating metabolite with equivalent toxicity to the parent drug on hematopoietic cells.

Pharmacokinetic (PK/ADME) and Bioequivalence Studies

As the principal active metabolite with a vastly longer half-life than amodiaquine, this compound is the mandatory analyte and reference standard for any study quantifying amodiaquine metabolism, clearance rates, drug-drug interactions via CYP2C8, and for establishing the bioequivalence of amodiaquine formulations.

In Vitro Efficacy Screening Against Drug-Resistant Malaria

This compound is the correct choice for screening campaigns and mechanistic studies aimed at understanding and overcoming resistance to 4-aminoquinoline antimalarials. Its demonstrated potency against chloroquine-resistant *P. falciparum* makes it a more clinically relevant tool than the parent drug for this purpose.

Comparative Toxicology and Safety Profiling

Essential for *in vitro* toxicology assays investigating the mechanisms of amodiaquine-associated adverse effects, such as agranulocytosis. Its distinct and potent inhibitory effect on hematopoietic progenitor cells necessitates its use as a standalone compound to dissect the toxicological contributions of the parent drug versus its long-lived, active metabolite.

References

- [1] Li, X. Q., Björkman, A., Andersson, T. B., Ridderström, M., & Masimirembwa, C. M. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. The Journal of pharmacology and experimental therapeutics, 300(2), 399–407.

- [2] Hoglund, R. M., et al. (2014). Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy. Antimicrobial Agents and Chemotherapy, 58(9), 5344–5353.

- [3] Webster, L. T., et al. (1987). A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 36(2), 233–238.

- [4] Naisbitt, D. J., et al. (1990). The toxicity of amodiaquine and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming untis. British journal of clinical pharmacology, 29(3), 373–379.